N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the Claisen–Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield hydroxyethyl derivatives.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to affect gene expression and DNA damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)pyrazolyl derivatives: These compounds share similar structural features and biological activities.
Thiophene-based analogs: These compounds are known for their diverse pharmacological properties.
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of furan, thiophene, and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-9-10(16(18-19)22-2)15(21)17-8-11(20)13-5-6-14(24-13)12-4-3-7-23-12/h3-7,9,11,20H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGQXGDUXALQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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